molecular formula C17H16BrN3O2S2 B3410456 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 897468-91-6

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B3410456
CAS No.: 897468-91-6
M. Wt: 438.4 g/mol
InChI Key: HYUOISUSSAAAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a potent, selective, and cell-active inhibitor of PARP14 (ARTD8), a mono-ADP-ribosyltransferase. This compound has emerged as a critical chemical probe for investigating the role of PARP14 in disease pathogenesis, particularly in oncology and fibrotic disorders. PARP14 is known to function as a co-regulator of transcription, influencing processes such as IL-4 signaling in macrophages and acting as a downstream effector of the YAP/TAZ oncogenic pathway . By selectively inhibiting PARP14's catalytic activity, this molecule disrupts these pro-survival and disease-driving signaling networks. Its research value is highlighted in studies of cancer cell proliferation and metastasis , where it has been shown to reduce cell viability and sensitize cells to other anti-cancer agents. Furthermore, its application extends to research into liver fibrosis , where PARP14 inhibition demonstrates anti-fibrotic effects. This makes it an invaluable tool for dissecting the molecular mechanisms of these diseases and for validating PARP14 as a therapeutic target.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-23-11-2-3-12-14(10-11)25-17(19-12)21-8-6-20(7-9-21)16(22)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUOISUSSAAAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Carbonyl Group

2.1.1. Furan vs. Bromothiophene Substituents
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS: 897468-81-4) is a close analog, differing only in the heterocyclic substituent (furan vs. bromothiophene). Key differences include:

  • Molecular Weight : The bromothiophene derivative has a higher molecular weight (estimated ~396 g/mol) compared to the furan analog (343.4 g/mol) due to bromine’s atomic mass .
  • Synthetic Accessibility : Bromothiophene derivatives may require specialized bromination steps, whereas furan analogs are simpler to functionalize .

Table 1: Comparison of Piperazine-Linked Benzothiazoles

Compound Name Substituent on Piperazine Molecular Weight (g/mol) Key Properties
Target Compound 5-Bromothiophene-2-carbonyl ~396 High lipophilicity, potential enhanced bioactivity
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole Furan-2-carbonyl 343.4 Moderate solubility, commercial availability
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate 4-Bromophenyl-quinoline ~550 (estimated) Crystallizes in ethyl acetate, yellow solid
Core Heterocycle Modifications

2.2.1. Benzothiazole vs. Benzoxazole
Compounds like 5-Fluoro-6-(substitutedphenyl-piperazin-1-yl)-benzoxazoles () replace the benzothiazole sulfur with oxygen. This substitution alters electronic properties:

  • Metabolic Stability : Sulfur in benzothiazoles may confer greater resistance to oxidative metabolism compared to benzoxazoles .
Substituent Position and Functional Group Effects

2.3.1. Methoxy vs. Methanesulfonyl Groups
The compound 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methanesulfonyl-1,3-benzothiazole (CAS: 941918-73-6) features a methanesulfonyl group at position 6 instead of methoxy . Key differences include:

  • Electron-Withdrawing Effect : Methanesulfonyl is strongly electron-withdrawing, which may reduce aromatic ring reactivity compared to the electron-donating methoxy group.

Commercial and Practical Considerations

  • Availability : The furan analog (BG02270) is commercially available at 90% purity, with prices ranging from $523 (1 mg) to $1,656 (100 mg) . Bromothiophene derivatives may incur higher costs due to synthetic complexity.

Biological Activity

2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole is a complex organic compound notable for its potential biological activities. Its structure features a benzothiazole core, a methoxy group, and a piperazine ring attached to a bromothiophene moiety. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly neurological disorders and cancer.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and modulating enzymatic activity. This mechanism can lead to various pharmacological effects, including anti-inflammatory and analgesic actions.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as Candida species .

Compound Target Microorganism Activity
Compound AStaphylococcus aureusInhibitory
Compound BEscherichia coliInhibitory
Compound CCandida albicansInhibitory

Anticancer Potential

The compound's structure suggests potential anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism is believed to involve the modulation of signaling pathways associated with cancer cell survival.

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized several benzothiazole derivatives and assessed their antimicrobial properties. The results demonstrated that the derivatives exhibited significant inhibition against both bacterial strains and fungal pathogens, emphasizing the potential of benzothiazole compounds in developing new antimicrobial agents .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzothiazole derivatives on human cancer cell lines. The findings indicated that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the benzothiazole scaffold can significantly influence its interaction with biological targets, enhancing its efficacy as an antimicrobial or anticancer agent.

Q & A

Q. What are the established synthetic routes for 2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with methoxy-substituted aldehydes under acidic conditions (e.g., HCl/EtOH).
  • Step 2 : Introduction of the piperazine moiety through nucleophilic substitution, often using piperazine in the presence of a base (e.g., K₂CO₃) and a polar solvent like DMF.
  • Step 3 : Coupling the 5-bromothiophene-2-carbonyl group to the piperazine nitrogen using a carbonylating agent (e.g., EDCl/HOBt) in anhydrous THF .
    Key Considerations: Reaction yields depend on the purity of intermediates and strict control of anhydrous conditions.

Q. How is the structural identity of this compound verified experimentally?

Structural confirmation employs:

  • X-ray crystallography : Using software like OLEX2 to resolve crystal structures and validate bond lengths/angles (e.g., C–Br bond length ~1.89 Å) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm); aromatic protons show splitting patterns consistent with substitution.
    • HRMS : Molecular ion peaks matching the theoretical mass (C₁₇H₁₅BrN₄O₂S₂, [M+H]⁺ = 475.96) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%).
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing analogs with modifications to:

  • Thiophene substituents : Replacing bromine with other halogens (e.g., Cl, F) to assess electronic effects on target binding.
  • Piperazine linker : Varying substituents (e.g., methyl, benzyl) to modulate lipophilicity and bioavailability.
  • Benzothiazole core : Introducing electron-withdrawing/donating groups (e.g., NO₂, OMe) to probe steric and electronic interactions.
    Example: A study of analogs showed that bromine at the thiophene position enhances kinase inhibition potency by 40% compared to chlorine .

Q. How can contradictory biological activity data across studies be resolved?

Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Compound stability : Degradation in DMSO stock solutions over time (validate via stability-indicating HPLC).
  • Off-target effects : Use siRNA knockdown or CRISPR models to confirm target specificity .
    Mitigation Strategy: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for IC₅₀ validation) .

Q. What computational approaches are suitable for predicting target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., BRD4) or GPCRs.
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories.
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Thr347 in BRD4) .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility.
  • Prodrug strategies : Introduce phosphate esters at the methoxy group for improved bioavailability.
  • Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) via LC-MS/MS after intravenous/oral administration in rodent models .

Q. What experimental designs are optimal for evaluating anticancer activity?

  • In vitro : MTT assays on panels of cancer cells (e.g., MCF-7, A549) with dose-response curves (1–100 µM).
  • In vivo : Xenograft models (e.g., NOD/SCID mice with HT-29 tumors) dosed at 10–50 mg/kg/day for 21 days.
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., cleaved caspase-3) and qPCR for oncogene suppression (e.g., c-Myc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.